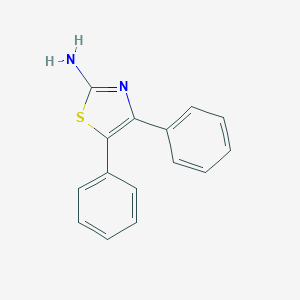

2-Amino-4,5-diphenylthiazole

描述

Structure

3D Structure

属性

IUPAC Name |

4,5-diphenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWGEGZDMFHZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36761-88-3 (hydrochloride) | |

| Record name | Bax 439 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70212532 | |

| Record name | Bax 439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6318-74-7 | |

| Record name | 2-Amino-4,5-diphenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6318-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bax 439 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6318-74-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bax 439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,5-diphenylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAX 439 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/906UD03ZF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Profile

Common Synthetic Routes

The most prevalent method for synthesizing 2-Amino-4,5-diphenylthiazole is the Hantzsch thiazole (B1198619) synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. In the case of this compound, benzoin (B196080) is often used as the starting material, which is first halogenated to form α-chlorobenzoin. This intermediate then reacts with thiourea to yield the final product. researchgate.net

Another common approach involves the direct reaction of acetophenone (B1666503) with thiourea in the presence of iodine. asianpubs.org Variations of these methods exist, including electrosynthesis from ketone compounds and ammonium (B1175870) thiocyanate, which offers an alternative route to 2-aminothiazole (B372263) derivatives. rsc.org

Hantzsch Reaction and its Modifications

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₂N₂S |

| Molecular Weight | 252.34 g/mol |

| Melting Point | 239-241 °C |

| Appearance | Light-yellow solid |

Exploration of Biological Activities and Therapeutic Potential

Anticancer Activity

The fight against cancer has benefited from the exploration of novel chemical entities. Derivatives of 2-amino-4,5-diphenylthiazole have emerged as a promising class of compounds, demonstrating notable activity against various cancer types through different mechanisms of action.

A key measure of a compound's anticancer potential is its ability to kill cancer cells, an effect known as cytotoxicity. Numerous studies have evaluated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines.

Derivatives of this compound have been synthesized and shown to possess significant cytotoxic properties. For instance, a series of diphenylthiazole substituted thiazolidinone derivatives were evaluated for their anticancer activity. Among them, compounds designated as 15b and 16b were identified as the most potent agents, with half-maximal inhibitory concentrations (IC50) ranging from 8.88 to 19.25 µM against five different human cancer cell lines. researchgate.netbsu.edu.eg These cell lines included HCT-116 (human colon cancer), Caco-2 (human colon carcinoma), MCF-7 (human breast carcinoma), DU-145 (human prostate carcinoma), and PC-3 (human prostate carcinoma). bsu.edu.eg

Further research into novel 2-amino-4-phenylthiazole (B127512) derivatives containing an amide moiety also revealed potent anticancer effects. sioc-journal.cn One particular derivative, N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide (4n), demonstrated a remarkable antitumor effect against the human colon cancer cell line (HT29) and human lung epithelial cells (A549), with IC50 values of 6.31 and 7.98 μmol·L⁻¹, respectively. sioc-journal.cn

Another study focused on synthesizing pyran, pyridine (B92270), and thiazole (B1198619) derivatives using 2-amino-4-phenylthiazole as a starting material. scirp.org The resulting compounds were tested for cytotoxicity against six cancer cell lines. Several of these new derivatives, including 11b, 11c, 15b, 17a, 17b, 17c, 19c, and 20, were found to be highly potent. scirp.org Notably, compound 17b, identified as 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile, showed the highest potency among all the tested compounds. scirp.org

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Diphenylthiazole-thiazolidinone (15b, 16b) | HCT-116 (Colon) | 8.88 - 19.25 | researchgate.netbsu.edu.eg |

| Diphenylthiazole-thiazolidinone (15b, 16b) | Caco-2 (Colon) | 8.88 - 19.25 | bsu.edu.eg |

| Diphenylthiazole-thiazolidinone (15b, 16b) | MCF-7 (Breast) | 8.88 - 19.25 | researchgate.netbsu.edu.eg |

| Diphenylthiazole-thiazolidinone (15b, 16b) | DU-145 (Prostate) | 8.88 - 19.25 | bsu.edu.eg |

| Diphenylthiazole-thiazolidinone (15b, 16b) | PC-3 (Prostate) | 8.88 - 19.25 | bsu.edu.eg |

| Amide-containing (4n) | HT29 (Colon) | 6.31 | sioc-journal.cn |

| Amide-containing (4n) | A549 (Lung) | 7.98 | sioc-journal.cn |

| Pyran-dicarbonitrile (17b) | Various | Highly Potent | scirp.org |

Beyond direct cytotoxicity, the ability to inhibit the proliferation of cancer cells is a critical therapeutic attribute. The antiproliferative activity of this compound derivatives has been well-documented. The presence of specific substituents on the diphenylthiazole system, such as a substituted 5-benzylidene or a sulfonamide group, has been shown to significantly affect this activity. bsu.edu.eg

Research has demonstrated that the antiproliferative effects of these compounds are linked to various mechanisms. For instance, some diphenylthiazole derivatives exhibit their anticancer activity by targeting the cyclooxygenase-2 (COX-2) enzyme. bsu.edu.egresearchgate.net The most potent anticancer compounds in one study showed good COX-2 inhibition, which was comparable to the well-known COX-2 inhibitor, celecoxib. bsu.edu.egresearchgate.net In another study, it was found that this compound (DPT) could enhance dimethylnitrosamine (DMN)-induced kidney cancer in rats by elevating cell proliferation and the expression of the enzyme CYP2E1 in renal tubules. nih.gov The Proliferating Cell Nuclear Antigen (PCNA) labeling indices, a marker for cell proliferation, were significantly higher in the cystic renal tubules of DPT-treated rats. nih.gov

The concept of "cancer reversal," where malignant cells are reverted to a normal-like state, is a novel therapeutic strategy. ecancer.org While research in this area is ongoing, some studies have pointed to the potential of related thiazole compounds to induce such effects. Specifically, 2-amino-2-thiazoline, a compound structurally related to this compound, has been identified as a potential inducer of the reverse transformation of tumor cells. uq.edu.au This suggests that the aminothiazole scaffold may hold promise for developing agents that can reprogram cancer cells rather than simply destroying them. However, direct evidence for this compound itself acting as an inducer of reverse transformation requires further investigation.

Evaluation of Antiproliferative Effects

Antimicrobial Activity

In an era of growing antimicrobial resistance, the discovery of new antibacterial agents is of paramount importance. Thiazole derivatives, including those of this compound, have shown considerable promise in this domain.

The antibacterial properties of these compounds have been evaluated against a range of bacterial pathogens, demonstrating a spectrum of activity that underscores their potential for further development.

Derivatives of this compound have shown notable efficacy against Gram-positive bacteria. In one study, a series of novel 5-substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives were synthesized and tested against four Gram-positive bacterial species. scielo.brscielo.br All the synthesized compounds displayed antimicrobial activity. scielo.brscielo.brresearchgate.net For example, a derivative with a 2,6-dichlorobenzylidene substitution (compound 4b) was found to be the most active against all tested bacterial species. scielo.brresearchgate.net

Another study involved the synthesis of bis[2-amino-4-phenyl-5-thiazolyl] disulfides. nih.gov When evaluated for their biological activity, some of these compounds exhibited marked activity against the Gram-positive bacterium Bacillus cereus. nih.gov Furthermore, research on 2-amino-4-phenylthiazole derivatives containing an amide moiety showed that several compounds, such as N-(3-(2-acetamidothiazol-4-yl)phenyl)-3,4-dichlorobenzamide (4h), N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-chlorobenzamide (4i), and N-(3-(2-acetamidothiazol-4-yl)phenyl)-2,4-dichlorobenzamide (4o), possess moderate antibacterial activity against tested bacteria. sioc-journal.cn

| Derivative Type | Target Gram-Positive Bacteria | Activity Level | Reference |

| Imino-thiazolidin-4-one (4b) | Various Gram-positive species | Most Active in Series | scielo.brresearchgate.net |

| Bis-thiazolyl disulfide | Bacillus cereus | Marked Activity | nih.gov |

| Amide-containing (4h, 4i, 4o) | Tested Gram-positive bacteria | Moderate Activity | sioc-journal.cn |

Antibacterial Efficacy

Against Gram-Negative Bacterial Species

Derivatives of this compound have demonstrated notable antibacterial activity against various Gram-negative bacterial species. nih.gov In one study, a series of novel thiazole-based heterocycles were synthesized and evaluated for their in vitro antimicrobial efficacy. The majority of these compounds exhibited satisfactory antibacterial activity against Gram-negative bacteria such as Escherichia coli and Proteus vulgaris. nih.gov

Another study focused on the synthesis of thiazole hydrazine (B178648) derivatives and their screening against several bacterial strains, including the Gram-negative E. coli and Pseudomonas aeruginosa. Many of the synthesized compounds were found to be active against E. coli. nanobioletters.com Similarly, research on novel thiazole derivatives incorporating a sulfonamide moiety also reported promising in vitro antibacterial activity. mdpi.comnih.gov

Furthermore, the synthesis and antibacterial evaluation of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, where the 2-position was substituted with aryl aldehydes, showed that these modifications could enhance antibacterial activity, particularly against Gram-negative bacteria. sciforum.net The mechanism of action for some of these aryl aldehyde derivatives is thought to involve the inhibition of the 50S ribosomal subunit at an early stage. sciforum.net

A study involving new 5-substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives also demonstrated antibacterial activity against several Gram-negative species, including Klebsiella pneumoniae and E. coli. scielo.br Specifically, compound 4b was most active against K. pneumoniae, while 4c was most effective against E. coli. scielo.br

Antifungal Efficacy

Anti-Candida Activity (e.g., Candida albicans, C. glabrata)

The antifungal potential of this compound derivatives has been extensively investigated, particularly against pathogenic Candida species. A study dedicated to synthesizing and evaluating 2-amino-4,5-diarylthiazole derivatives for their anti-Candida albicans activity revealed promising results. mdpi.comnih.gov Thirty trisubstituted derivatives were synthesized, and initial screening identified four compounds with moderate activity. mdpi.comnih.gov One of these, 4a8 , underwent demethylation to produce 5a8 , which exhibited significant anti-Candida albicans activity with a MIC80 of 9 μM, comparable to the standard antifungal drug fluconazole. mdpi.comnih.gov Molecular docking studies suggested that the mechanism of action could involve the inhibition of key fungal enzymes such as glutamine-fructose-6-phosphoamidamitransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), and lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.comnih.gov

Other research has also highlighted the anti-Candida potential of thiazole derivatives. For instance, novel thiazole-based heterocycles have shown activity against Candida albicans. nih.gov Similarly, thiazole hydrazine derivatives were also found to be active against C. albicans. nanobioletters.com

Furthermore, a series of 5-substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives were synthesized and tested against four Candida species. All the synthesized compounds displayed some level of antifungal activity. scielo.brscielo.brscielo.br Notably, compound 4f was particularly effective against C. glabrata, while compounds 4g and 4h were the most active against all tested Candida species. scielo.brscielo.br

Antitrichomonal Activity

Derivatives of this compound have shown significant promise as antitrichomonal agents against Trichomonas vaginalis, the protozoan parasite responsible for trichomoniasis. nih.govresearchgate.netresearchgate.net In one study, two 2-amino-4-aryl thiazole derivatives, ATZ-1 and ATZ-2 , demonstrated potent activity, reducing the viability and growth of the parasite in a dose-dependent manner with IC50 values of 0.15 μg/mL and 0.18 μg/mL, respectively. nih.govresearchgate.net These compounds were also found to decrease the proteolytic activity in T. vaginalis trophozoites, suggesting a potential mechanism of action involving the inhibition of key trichomonad proteases like TvMP50. nih.govresearchgate.net

Further research into phenylthiazolylbenzene sulfonamides, derived from 2-amino-4-phenylthiazole, also revealed potent antitrichomonal activity. scielo.org.mxjmcs.org.mx Out of thirteen synthesized compounds, four showed greater activity against T. vaginalis than the standard drug metronidazole. scielo.org.mxjmcs.org.mx Molecular docking studies suggested that these compounds might target Trichomonas vaginalis ferredoxin. scielo.org.mxjmcs.org.mx

A review of 2-amino/hydrazino-4-arylthiazoles highlighted the synthesis of 5-bromosubstituted thiazole derivatives (74a and 74b ) which also exhibited antitrichomonal activity, with IC50 values of 0.15 µg/mL and 0.18 µg/mL, respectively. tandfonline.com Another series of sulfonamide-substituted thiazoles also showed decreased viability and growth of T. vaginalis. tandfonline.com

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been a subject of significant research interest. ontosight.ai Studies have explored the synthesis of novel diphenylthiazole-amino acid conjugates and evaluated their in vivo anti-inflammatory activity using the carrageenan-induced paw edema assay. researchgate.netjapsonline.com One particular compound, 8a , which incorporates a methylglycine moiety, demonstrated the highest anti-inflammatory activity, with edema inhibition percentages ranging from 80% to 84%. researchgate.netjapsonline.com

Another study focused on diphenylthiazole-thiazolidinone hybrids, which were designed and evaluated for their anti-inflammatory properties. scielo.br Furthermore, research on 4,5-diphenylthiazole derivatives as potential cyclooxygenase (COX) inhibitors has provided insights into their anti-inflammatory mechanisms. bsu.edu.eg Some of these compounds have shown selective inhibition of COX-2, an enzyme critically involved in the inflammatory process. japsonline.com The ability of hydroxylated metabolites of this compound to inhibit catalase and cytosolic epoxide hydrolase also points towards potential anti-inflammatory effects. uq.edu.au

Enzyme Inhibition Studies

Acyl-CoA: Cholesterol O-acyltransferase (ACAT) Inhibition

Derivatives of this compound have been investigated as potential inhibitors of Acyl-CoA: Cholesterol O-acyltransferase (ACAT), an enzyme that plays a crucial role in cellular cholesterol homeostasis. ijpsr.com The inhibition of ACAT is a therapeutic strategy for managing conditions associated with high cholesterol levels.

Several novel N-(4,5-diphenylthiazol-2-yl)-N'-aryl or alkyl (thio)ureas and N-(4,5-diphenylthiazol-2-yl)alkanamides were synthesized and evaluated for their ability to inhibit ACAT in vitro. researchgate.net The study, which measured the formation of cholesteryl[14C]oleate from cholesterol and [1-14C]oleoyl-CoA in rat liver microsomes, found that some of the thiazole ureas were able to inhibit ACAT to a reasonable degree. researchgate.net Among the tested compounds, N-(4,5-diphenylthiazol-2-yl)-N'-[2,6-bis(2-methylethyl)phenyl] urea (B33335) (11 ) was identified as a notable inhibitor. researchgate.net

Catalase and Epoxide Hydrolase Inhibition

Research has identified this compound (DPT) as an inhibitor of both catalase and epoxide hydrolase. Studies have shown that the compound itself, along with its metabolites, is capable of this dual inhibition. This inhibitory action is linked to the compound's known effect as a renal cystogen, a substance that can induce the formation of cysts in the kidneys. nih.gov The inhibition of soluble epoxide hydrolase (sEH), in particular, is a subject of growing pharmacological interest, as this enzyme is involved in the degradation of anti-inflammatory fatty acids. mdpi.commdpi.com The ability of DPT to interfere with these enzymes highlights a key aspect of its biological profile.

Cyclooxygenase (COX) Enzyme Inhibition

The this compound scaffold is a core component of various molecules designed as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. researchgate.net There is a significant interest in developing derivatives with antitumor activity that may function through COX-dependent pathways. bsu.edu.eg

Research into a series of diphenylthiazole-substituted thiazolidinone derivatives revealed potent anticancer activity alongside significant COX-2 inhibition. bsu.edu.eg Notably, the most effective anticancer compounds in this series also demonstrated good COX-2 inhibition, with activity levels comparable to the well-known COX-2 inhibitor, celecoxib. bsu.edu.egnih.gov For instance, one of the most potent compounds, identified as 15b in a study, exhibited strong COX-2 inhibition. bsu.edu.eg Docking studies have further supported these findings, suggesting a favorable binding interaction between these diphenylthiazole derivatives and the active site of the COX-2 enzyme. bsu.edu.eg

Table 1: COX-2 Inhibition by Diphenylthiazole Derivatives

| Compound | Description | COX-2 IC50 (µM) | Reference Compound | Ref. IC50 (µM) |

|---|---|---|---|---|

| THZ1 | 4-(2-((E)-((Z)-5-benzylidene-4-oxothiazolidin-2-ylidene)amino)-4-phenylthiazol-5-yl)benzenesulfonamide | 8.88 | Celecoxib | N/A |

| 15b & 16b | Diphenylthiazole substituted thiazolidinone derivatives | 8.88 - 19.25 (Range) | Celecoxib | N/A |

5-Lipoxygenase (5-LOX) Inhibition

The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. mdpi.comguidetopharmacology.org Consequently, inhibiting 5-LOX is a significant goal in the development of new anti-inflammatory drugs. researchgate.net The 2-aminothiazole (B372263) scaffold has been identified as a promising structure for designing 5-LOX inhibitors. mdpi.com

Studies on various thiazolyl derivatives have demonstrated notable 5-LOX inhibitory action, with activities observed in the micromolar range (2.5 µM to 165 µM). nih.gov Predictive computational models have suggested a high probability of lipoxygenase inhibitory activity for compounds containing this thiazole core. nih.gov Research has often utilized soybean lipoxygenase (sLOX) for in vitro screening, as a similarity in inhibition behavior has been noted between soybean LOX-1 and human 5-LOX. researchgate.netnih.gov These findings underscore the potential of thiazole derivatives in modulating the 5-LOX pathway. nih.gov

ABL1 Tyrosine Kinase Inhibition

The ABL1 (Abelson murine leukemia viral oncogene homolog 1) tyrosine kinase is a nonreceptor protein kinase that plays a crucial role in cell differentiation, division, adhesion, and stress response. uniprot.org Dysregulation of ABL1 activity is a key driver in the pathogenesis of certain cancers, most notably Chronic Myeloid Leukemia (CML). researchgate.netnih.gov This makes ABL1 a critical therapeutic target. nih.gov

The 2-aminothiazole chemical structure has been identified as a novel and effective template for kinase inhibitors. nih.gov Screening and optimization of this scaffold led to the development of Dasatinib, a potent inhibitor of several kinases, including the ABL1 kinase. nih.gov Imatinib, another ABL1 inhibitor, functions by binding to the inactive conformation of the kinase, thereby blocking its activity. researchgate.net The success of drugs based on the 2-aminothiazole framework in inhibiting ABL1 kinase activity highlights the therapeutic potential of compounds derived from this core structure, such as this compound, in oncology. nih.govmdpi.com

Other Pharmacological Activities

Antioxidant Potential

Derivatives of the 2-aminothiazole scaffold have demonstrated significant antioxidant properties. mdpi.com Free radical scavenging is a primary mechanism by which antioxidants protect against cellular damage. nih.gov Various studies have evaluated these compounds using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging tests. nih.govinnovareacademics.in

A series of 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety showed promising radical scavenging capabilities. nih.gov The activity was particularly pronounced in compounds featuring electron-donating groups, such as a hydroxyl group. nih.gov For example, compounds designated as 6a and 6e in one study, which possess a hydroxyl group, showed dominant DPPH scavenging activity with low IC50 values, indicating high potency. nih.gov Similarly, other studies have found that certain 2-aryl substituted benzothiazoles exhibit strong scavenging activity against both DPPH and superoxide radicals. innovareacademics.in

Table 2: Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives (6a-j)

| Compound | DPPH Scavenging IC50 (µg/mL) | Hydroxyl Radical Scavenging IC50 (µg/mL) | Nitric Oxide Scavenging IC50 (µg/mL) | Superoxide Radical Scavenging IC50 (µg/mL) |

|---|---|---|---|---|

| 6a | 14.9 | 19.8 | 20.1 | 21.3 |

| 6c | 16.2 | 18.9 | 19.5 | 20.4 |

| 6e | 15.0 | 19.5 | 19.9 | 21.8 |

| Ascorbic Acid (Standard) | 14.5 | 18.5 | 19.2 | 19.8 |

Data extracted from a study on 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives. nih.gov

Antiprotozoal Activity

The 2-aminothiazole core structure has been investigated for its potential against pathogenic protozoa. bioline.org.br Previous research into 2-amino-4-arylthiazoles revealed encouraging results from in vitro testing against Giardia lamblia. bioline.org.br

Building on these findings, related structures have also been explored. For example, a study on 2-amino-4-(p-substituted-phenyl)-1,3-oxazoles was conducted, noting the bioisosteric relationship between the sulfur atom in thiazoles and the oxygen atom in oxazoles. bioline.org.br Six of the seven oxazole (B20620) compounds tested showed antiprotozoal activity against both Giardia lamblia and Trichomonas vaginalis, with IC50 values below 10 µM. bioline.org.br The most active compound against G. lamblia in that study was 2-amino-4-(p-benzoyloxyphenyl)-oxazole, with an IC50 of 1.17 µM, while 2-amino-4-(p-bromophenyl)-oxazole was most effective against T. vaginalis with an IC50 of 1.89 µM. bioline.org.br These results suggest that the broader scaffold, including the 2-aminothiazole family, is a promising basis for the development of new antiprotozoal agents. bioline.org.br

Anti-HIV Activity

The thiazole nucleus, particularly in the form of 2,4,5-trisubstituted thiazole derivatives (TSTs), has been identified as a promising scaffold for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov

In one study, a series of novel 2,4,5-trisubstituted thiazole derivatives were designed and synthesized. Many of these compounds demonstrated potent inhibitory activity against the replication of wild-type HIV-1, with IC₅₀ values in the submicromolar range. nih.gov Notably, select compounds from this series also retained significant activity against several NNRTI-resistant HIV-1 strains, showing a better resistance profile than the established drug Nevirapine. nih.gov Molecular docking simulations suggest that these compounds bind effectively within the NNRTI binding pocket of the HIV-1 reverse transcriptase. nih.gov

Another related class of compounds, thiazolidin-4-ones, has also been investigated for anti-HIV properties. Structure-activity relationship (SAR) studies have revealed that the nature of the substituents at the C-2 and N-3 positions of the thiazolidinone ring is crucial for anti-HIV activity. For instance, the introduction of a lipophilic adamantyl group at the C-2 position has been shown to be important for antiviral potency. One such derivative, (±)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one, exhibited remarkable anti-HIV-1 activity, acting as a non-competitive reverse transcriptase inhibitor. Further research isolated the enantiomers and found that the (+)-isomer was significantly more potent than the (-)-isomer.

Table 1: Anti-HIV-1 Activity of Selected 2,4,5-Trisubstituted Thiazole Derivatives

| Compound | R¹ | R² | R³ | Activity (IC₅₀ in µM) vs. Wild-Type HIV-1 |

|---|---|---|---|---|

| 21 | 3,5-dimethylphenyl | H | 4-cyanophenyl | 0.051 |

| 23 | 3,5-dimethylphenyl | H | 2-chloro-4-cyanophenyl | 0.046 |

| 24 | 3,5-dimethylphenyl | H | 2-fluoro-4-cyanophenyl | 0.054 |

Data sourced from a study on 2,4,5-trisubstituted thiazole derivatives as HIV-1 NNRTIs. nih.gov

Antidiabetic Properties

Thiazole-containing compounds, particularly those in the thiazolidinedione class, are well-known for their antidiabetic effects. While research on this compound itself is specific, related thiazole structures have shown significant potential in managing hyperglycemia.

For example, studies on thiazolidinedione derivatives, which are structurally related to the thiazole core, have led to the development of potent antidiabetic agents like Pioglitazone. jst.go.jp The mechanism of these agents often involves the regulation of glucose and lipid metabolism. Synthesized analogues, such as 5-[4-[2-(2-pyridyl)ethoxy]-benzylidene]-2,4-thiazolidinediones, have demonstrated hypoglycemic and hypolipidemic activity comparable to Pioglitazone in animal models of obesity and diabetes. jst.go.jp

Furthermore, other thiazole derivatives have been investigated for their effects on hyperglycemia. N-adamantyl-4-methylthiazol-2-amine has been shown to have positive effects on hyperglycemia, hyperlipidemia, and oxidative stress in streptozotocin-induced diabetic rats. mdpi.com This indicates that the 2-aminothiazole moiety is a key pharmacophore for developing new antidiabetic agents. mdpi.com

Table 2: Antihyperglycemic Activity of Selected Thiazolidinedione Analogs in KKAy Mice

| Compound | Structure | Plasma Glucose (% of Control) | Plasma Lipids (% of Control) |

|---|---|---|---|

| Pioglitazone | Reference Drug | 55 | 45 |

| Analog IIa-3 | 5-[4-[2-(2-Pyridyl)ethoxy]benzylidene]-2,4-thiazolidinedione | 57 | 46 |

| Analog IIa-4 | 5-[4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzylidene]-2,4-thiazolidinedione | 64 | 55 |

Data adapted from research on Pioglitazone and related compounds. jst.go.jp

Anticonvulsant Properties

The thiazole scaffold is a recurring structural motif in the design of novel anticonvulsant agents. Epilepsy, a neurological disorder characterized by recurrent seizures, has been a major target for therapies involving thiazole derivatives. mdpi.com

Research has shown that various derivatives incorporating the thiazole ring exhibit significant anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For instance, a series of 4-amino-N-(thiazol-2-yl)benzene sulfonamide derivatives were synthesized and tested for their effectiveness against picrotoxin-induced convulsions. mdpi.com One of the most potent compounds in this series, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, provided 100% protection and eliminated the tonic extensor phase of seizures. mdpi.com The structure-activity relationship analysis suggested that the methoxy (B1213986) phenyl group attached to the pyridine ring was crucial for this high level of activity. mdpi.com

In another study, the aminothiazole-based drug Riluzole (2-amino-6-trifluoromethoxy benzothiazole) demonstrated a broad spectrum of anticonvulsant activity. mdpi.comnih.gov It was effective against convulsions induced by maximal electroshock and sound stimuli in mice, as well as photic stimulation in baboons. nih.gov Its profile of activity closely resembles that of dicarboxylic amino acid antagonists, suggesting a mechanism related to the modulation of excitatory neurotransmission. nih.gov

Table 3: Anticonvulsant Activity of Selected Compounds in Animal Models

| Compound | Test Model | ED₅₀ (mg/kg) | Protective Index (PI) |

|---|---|---|---|

| Riluzole | Sound-induced seizures (DBA/2 mice) | 0.66 - 4.1 | Not Reported |

| PNU-151774E | MES (mice, i.p.) | 6.4 | 12.3 |

| Compound 14 | MES (mice, i.p.) | 49.6 | Not Reported |

| Compound 14 | scPTZ (mice, i.p.) | 67.4 | Not Reported |

Data compiled from studies on Riluzole nih.gov, PNU-151774E nih.gov, and Compound 14 mdpi.com.

Dopaminergic Effects

The 2-aminothiazole structure is a key component of certain drugs that interact with the dopaminergic system. mdpi.com Dopaminergic agents are substances that affect dopamine-related activity in the brain and are used to treat conditions like Parkinson's disease. wikipedia.orgwikipedia.org

A prominent example is Pramipexole, a drug used in the treatment of Parkinson's disease. Pramipexole contains a 2-aminothiazole moiety fused to a cyclohexane (B81311) ring, which is structurally similar to the catechol ring of dopamine (B1211576). mdpi.com This structural feature allows it to act as a dopamine D2 receptor agonist. mdpi.com An agonist is a compound that activates a receptor to produce a biological response. wikipedia.orgdrugbank.com By mimicking the effect of dopamine, such agonists help to alleviate the motor symptoms associated with Parkinson's disease, which are caused by a deficiency of dopamine-producing neurons. wikipedia.org

While direct studies on the dopaminergic effects of this compound itself are not extensively documented in the reviewed literature, the established activity of structurally related compounds like Pramipexole suggests that the 2-aminothiazole scaffold is a viable starting point for designing novel modulators of the dopamine system. mdpi.com

Structure Activity Relationship Sar Studies

Influence of Phenyl Substituents on Biological Activity

The two phenyl groups at the C4 and C5 positions of the thiazole (B1198619) ring are considered important for biological activity. chinayyhg.com Modifications to these phenyl rings can significantly impact the compound's interaction with biological targets. For instance, in a series of 2,4,5-trisubstituted thiazole derivatives tested for antimicrobial and anticancer activities, the presence of a 4-fluorophenyl group was found to be a favorable substituent. kau.edu.sa Specifically, a derivative with a 4-fluorophenyl moiety exhibited a broad spectrum of antibacterial activity. kau.edu.sa This suggests that the electronic properties and placement of substituents on these distal phenyl rings can fine-tune the biological response.

Impact of Substituents at the 2-Position (e.g., Amide, Urea (B33335), Thioamide Moieties)

The amino group at the 2-position of the thiazole ring serves as a versatile handle for introducing a wide array of functional groups, including amides, ureas, and thioamides, leading to significant modulation of biological activity.

Functionalization of the 2-amino group with an amide linkage has been a common strategy. mdpi.comnih.gov In the pursuit of anti-Candida albicans agents, a series of trisubstituted 2-amino-4,5-diarylthiazole derivatives were synthesized where the amino group was functionalized with an amide. mdpi.com This functionalization was a key step in the synthesis of compounds that showed moderate to excellent activity against Candida albicans. mdpi.com

The introduction of urea and thiourea (B124793) moieties at the 2-position has also yielded compounds with notable biological effects. For example, some derivatives incorporating thiosemicarbazide (B42300) and thioureido groups have demonstrated potential antibacterial and antifungal activities. kau.edu.sa In one study, a compound featuring both thioureido and thiosemicarbazide moieties was identified as one of the most active members with a broad spectrum of antibacterial activity. kau.edu.sa Another study synthesized novel thiazole-thiazolidine-4-one derivatives from an intermediate, 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one, which showed antimicrobial activity against various bacteria and fungi. scielo.br This highlights the importance of the iminothiazolidinone core, a derivative of urea/thiourea, in conferring antimicrobial properties.

Furthermore, thioamide derivatives have been explored. Research into benzamide (B126) analogs as potential anthelmintics revealed that replacing the amide with a thioamide resulted in a significant increase in activity against C. elegans. mdpi.com

The following table summarizes the impact of various substituents at the 2-position on the biological activity of 4,5-diphenylthiazole derivatives.

| Substituent at 2-Position | Modification | Observed Biological Activity | Reference |

| Amine | Functionalized with an amide | Moderate to excellent anti-Candida albicans activity. | mdpi.com |

| Amine | Acylamino derivatives | High antiproliferative potency on human K563 leukemia cells. | nih.gov |

| Thiourea/Thiosemicarbazide | Introduction of these moieties | Potential antibacterial and antifungal activities. | kau.edu.sa |

| Iminothiazolidinone | Core structure derived from urea/thiourea | Antimicrobial activity against bacteria and fungi. | scielo.br |

| Thioamide | Bioisosteric replacement of amide | Significant increase in nematicidal activity. | mdpi.com |

Effects of Bioisosteric Modifications

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize drug properties by substituting one functional group with another that has similar physical or chemical properties. drughunter.comdrughunter.com In the context of 2-Amino-4,5-diphenylthiazole derivatives, this approach has been instrumental.

A notable example is the bioisosteric replacement of the amide group. mdpi.com In a study on benzamide analogs, replacing the amide with various bioisosteres such as ester, thioamide, selenoamide, sulfonamide, and urea was investigated. mdpi.com The results were striking: the thioamide and selenoamide bioisosteres demonstrated a motility reduction in C. elegans comparable to the reference amide compounds, with the selenoamide showing 100% reduction. mdpi.com In contrast, N-alkylamides and sulfonamides showed no significant activity. mdpi.com This demonstrates the profound impact that subtle electronic and steric changes from bioisosteric replacement can have on biological outcomes.

Another common bioisosteric replacement involves the use of a triazole ring as a non-classical bioisostere of an amide. mdpi.com Triazoles can maintain a similar planar geometry and hydrogen bonding pattern to the amide group they replace. mdpi.com This strategy has been applied in various drug discovery programs to improve properties like metabolic stability. mdpi.comdrughunter.com While not all bioisosteric replacements lead to improved activity, they provide crucial insights into the pharmacophore requirements of a given biological target. nih.gov

Correlation between Substituent Electronic Properties and Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating the correlation between the physicochemical properties of a compound and its biological activity. For thiazole derivatives, electronic properties of substituents have been shown to be significant predictors of efficacy.

A QSAR study performed on a series of 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives as potential antithrombotic agents found that the activity correlated best with electronic parameters. nih.gov The study suggested that hydrophobic, steric, and resonance factors were insignificant for the activity in that particular set of molecules. nih.gov This implies that the electron-donating or electron-withdrawing nature of the substituents plays a crucial role in the interaction with the biological target.

Another QSAR analysis on 2-aminothiazole (B372263) derivatives with anti-prion activity indicated that the molecular properties influencing activity included the propensity to form hydrogen bonds and the nitrogen content at a specific topological distance. excli.de Furthermore, QSAR modeling of novel cyano- and amidinobenzothiazole derivatives with antiproliferative effects highlighted the importance of molecular polarizability and the specific distribution of pharmacophores on the molecular surface for their activity. acs.org These studies collectively underscore that the electronic landscape of the molecule, governed by its substituents, is a key determinant of its biological efficacy.

Stereochemical Considerations in Activity Modulation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. nih.gov The specific spatial orientation of functional groups can dictate how a molecule binds to its target receptor or enzyme.

While specific studies focusing solely on the stereochemistry of chiral centers introduced directly onto the this compound core are not extensively detailed in the provided context, the general principles of stereochemistry in drug action are well-established. For many classes of compounds, stereoisomers can exhibit vastly different potencies and pharmacokinetic profiles. nih.gov For instance, in a study of nature-inspired compounds, different diastereoisomers showed varying levels of enzyme inhibition, with the natural isomer being the most active. nih.gov

In the context of this compound derivatives, if chiral centers are introduced, for example, through the addition of chiral amino acids or other asymmetric moieties at the 2-position, it is highly probable that the resulting stereoisomers would display differential biological activities. This is because the precise 3D fit within a biological target's binding site is often critical for efficacy.

Mechanistic Investigations

Elucidation of Anticancer Mechanisms

Derivatives of the 2-amino-4,5-diphenylthiazole scaffold have demonstrated significant anticancer properties, which are attributed to their ability to modulate multiple cellular processes critical for tumor growth and survival.

The Ras/Raf/MEK/ERK signaling cascade is a pivotal pathway that regulates cell proliferation, differentiation, and survival; its aberrant activation is a hallmark of many human cancers. nih.govaging-us.com This pathway transmits extracellular signals to intracellular targets, with mutations in components like RAS and BRAF being common oncogenic drivers. nih.gov Research has identified that targeting this pathway is a viable strategy for cancer therapy. nih.govresearchgate.net

Diphenylthiazole derivatives have been investigated as inhibitors of this critical signaling cascade. Lead compounds have been identified that are believed to act via the inhibition of the Raf/MEK/extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. researchgate.net Specifically, certain diphenylthiazole derivatives have shown inhibitory activity against BRAF, a key kinase in the Raf/MEK/ERK pathway. nih.govnih.gov For instance, two diphenylthiazole derivatives, designated as 10b and 17b, demonstrated good activity against BRAF, and another derivative, 104, was also found to be an effective BRAF inhibitor. nih.govcu.edu.eg This interference with the Raf/MEK/ERK pathway represents a significant component of the anticancer mechanism of this class of compounds.

The induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (the formation of new blood vessels) are crucial strategies in cancer therapy. Several studies have indicated that diphenylthiazole derivatives can influence both of these processes. researchgate.netbsu.edu.eg While the precise anticancer mechanism is not fully elucidated, it is understood to involve both cyclooxygenase (COX)-dependent and independent pathways. researchgate.netbsu.edu.eg

Non-steroidal anti-inflammatory drugs (NSAIDs), a category that includes some thiazole (B1198619) derivatives, are known to induce apoptosis in cancer cells. researchgate.netbsu.edu.eg For example, certain diphenylthiazole-substituted thiazolidinone derivatives have been synthesized and evaluated for their anticancer activity, with the proposed mechanism including the induction of apoptosis. bsu.edu.eg Furthermore, some derivatives have been shown to cause cell cycle arrest at the G2/M phase, a common precursor to apoptosis. cu.edu.eg

Angiogenesis is essential for the growth of solid tumors, supplying them with necessary nutrients and oxygen. uni-bayreuth.de COX-2, an enzyme inhibited by some diphenylthiazole derivatives, is known to induce angiogenesis, thereby promoting tumorigenesis. japsonline.com The inhibition of angiogenesis is a recognized therapeutic benefit of microtubule-targeting agents. uni-bayreuth.de While direct studies on the anti-angiogenic effects of this compound are limited, the inhibition of pro-angiogenic pathways like COX-2 by its derivatives suggests a potential mechanism for restricting tumor growth. japsonline.com

A significant aspect of the anticancer activity of diphenylthiazole derivatives is their ability to interact with multiple molecular targets. This multi-target approach can lead to enhanced efficacy and potentially circumvent resistance mechanisms. Key targets identified include Epidermal Growth Factor Receptor (EGFR), BRAF kinase, and tubulin. nih.govcu.edu.eg

Research has shown that specific diphenylthiazole derivatives are potent inhibitors of EGFR and BRAF. nih.govnih.govcu.edu.eg For instance, compounds identified as 10b and 17b displayed noteworthy activity against EGFR and good activity against BRAF. cu.edu.eg Similarly, another derivative, 104 , was effective against both EGFR and BRAF. nih.govmdpi.com In contrast, the activity of these compounds against tubulin polymerization has been found to be weak. nih.govcu.edu.eg This multi-target profile, particularly the dual inhibition of EGFR and BRAF, positions these compounds as promising candidates for further development as anticancer agents. cu.edu.eg

| Compound | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 10b | EGFR | 0.4 | cu.edu.eg |

| 17b | EGFR | 0.2 | cu.edu.eg |

| 104 | EGFR | 0.4 | nih.govmdpi.com |

| 10b | BRAF | 1.3 | cu.edu.eg |

| 17b | BRAF | 1.7 | cu.edu.eg |

| 104 | BRAF | 1.3 ± 0.4 | nih.govmdpi.com |

Modulation of Apoptosis and Angiogenesis

Antimicrobial Mode of Action Analysis

The 2-aminothiazole (B372263) scaffold is a core component of numerous compounds with significant antimicrobial properties. uq.edu.auresearchgate.net Derivatives have been synthesized and tested against various bacterial and fungal strains, revealing that their mode of action can be multifaceted. researchgate.netsemanticscholar.orgmdpi.com

In the context of antibacterial activity, studies have shown that N-(substituted phenyl)-2-(4-phenyl thiazole-2-ylamino)-acetamide derivatives exhibit mild to good activity against several bacterial strains. researchgate.net A key mechanistic insight is that the chelation of metal ions with Schiff base derivatives of 2-aminothiazoles can significantly enhance their biological activities against drug-resistant microbial strains. semanticscholar.org This suggests that metal-ligand interactions are crucial for the antibacterial effects of these compounds.

Regarding antifungal activity, derivatives of 2-amino-5-benzyl-1,3-thiazole have been explored. mdpi.com The mechanism of action for some thiazole derivatives against fungal pathogens like Candida albicans is thought to involve the inhibition of enzymes crucial for fungal cell wall or membrane integrity. One proposed mechanism is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme involved in the ergosterol (B1671047) biosynthesis pathway. mdpi.com

Enzymatic Pathway Interferences

The biological effects of this compound and its analogs are often mediated by their interference with specific enzymatic pathways. This inhibition can disrupt critical physiological or pathological processes.

Hydroxylated metabolites of this compound have been shown to inhibit the enzymes catalase and cytosolic epoxide hydrolase. uq.edu.au Furthermore, studies on rats have demonstrated that this compound administration leads to a significant increase in the expression of Cytochrome P-450 CYP2E1 mRNA and protein in the kidneys. nih.gov

Additionally, diphenylthiazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. bsu.edu.egjapsonline.com The inhibition of COX-2 is a well-established mechanism for anti-inflammatory action and is also linked to anticancer effects, as COX-2 is involved in promoting tumorigenesis. bsu.edu.egjapsonline.com For example, diphenylthiazole substituted thiazolidinone derivatives 15b and 16b were found to be potent anticancer agents that also showed good COX-2 inhibition. bsu.edu.eg

| Compound/Metabolite | Enzyme Target | Effect | Reference |

|---|---|---|---|

| Hydroxylated metabolites of this compound | Catalase | Inhibition | uq.edu.au |

| Hydroxylated metabolites of this compound | Cytosolic Epoxide Hydrolase | Inhibition | uq.edu.au |

| This compound | Cytochrome P-450 CYP2E1 | Increased expression | nih.gov |

| Diphenylthiazole derivative 15b | Cyclooxygenase-2 (COX-2) | Inhibition | bsu.edu.eg |

| Diphenylthiazole derivative 16b | Cyclooxygenase-2 (COX-2) | Inhibition | bsu.edu.eg |

Metal-Ligand Binding in Biological Systems

A crucial property of aminothiazoles that contributes to their mechanism of action is their ability to bind with metal ions. uq.edu.au It is suggested that the nitrogen atoms of the aminothiazole ring are the primary binding sites for metal centers such as zinc (Zn), manganese (Mn), nickel (Ni), and copper (Cu) within biological systems. uq.edu.au This metal-ligand binding is considered an important factor in the anticancer action of these compounds. uq.edu.au

The formation of metal complexes with 2-aminothiazole derivatives has been a subject of significant study. semanticscholar.orgignited.inresearchgate.netekb.eg Research on Schiff base derivatives of 2-amino-4-substituted phenylthiazoles has shown that the chelation of metals enhances their activity against drug-resistant microbial strains. semanticscholar.org Similarly, studies on platinum (II) complexes with Schiff bases of 2-amino-4-(4-substitutedphenyl) thiazole have been conducted to explore their potential as anticancer agents, with investigations into their interaction with DNA. ekb.eg The formation of these metal chelates is believed to be a primary reason for the enhanced bioactivity observed in these complexes compared to the free ligands. ignited.in The coordination of the thiazole derivative to the metal ion can create a structure with potent and targeted biological effects, including antibacterial, antifungal, and anticancer properties. researchgate.net

Preclinical and in Vivo Studies

Animal Models for Disease Investigation

2-Amino-4,5-diphenylthiazole-Induced Polycystic Kidney Disease Model in Rats

The administration of this compound (DPT) to rats has been established as a chemical-induced model for polycystic kidney disease (PKD). This model is considered representative of human acquired cystic kidney disease (ACDK). karger.com Studies have shown that when male Wistar or Fischer-344 rats are fed a diet containing DPT, they develop multiple cystic changes in their kidneys. karger.comnih.govnii.ac.jp These cysts are primarily observed at the corticomedullary border and in the collecting tubules. nih.govcore.ac.uk

The development of these cystic changes has been observed to be time-dependent. For instance, in one study, cystic changes were noted as early as the fourth week of DPT administration and progressed over a 52-week observation period. nii.ac.jp Another study noted the development of cysts after 8 weeks of treatment. nih.gov Interestingly, the cystic changes induced by DPT appear to be reversible. When DPT treatment was discontinued (B1498344) after 14 weeks, the cysts gradually decreased in size, suggesting that the continued presence of the compound is necessary to maintain the cystic state. nih.gov

While DPT administration alone induces polycystic kidneys, it does not typically lead to neoplastic changes within these cysts. karger.com This model, therefore, serves as a valuable tool to study the mechanisms of cystogenesis and the progression of PKD.

Table 1: Summary of this compound-Induced Polycystic Kidney Disease in Rats

| Parameter | Observation | References |

| Animal Model | Male Wistar and Fischer-344 rats | nih.govnii.ac.jpnih.gov |

| Inducing Agent | This compound (DPT) | karger.comnih.govnii.ac.jpnih.gov |

| Primary Effect | Induction of polycystic kidney disease | karger.comnih.govnih.gov |

| Location of Cysts | Corticomedullary border, collecting tubules | nih.govcore.ac.uk |

| Time to Onset | From 4 to 8 weeks of administration | nih.govnii.ac.jp |

| Reversibility | Cysts decrease in size upon discontinuation of DPT | nih.gov |

| Neoplastic Changes | Not induced by DPT alone | karger.com |

Renal Carcinogenesis Enhancement Studies in Rodents

Subsequent research has explored the role of the DPT-induced polycystic kidney environment on the development of renal tumors when combined with known carcinogens. These studies have demonstrated that DPT can enhance renal carcinogenesis initiated by other compounds.

In one such study, male Wistar rats were administered dimethylnitrosamine (DMN), a known carcinogen, along with a diet containing 1% DPT for 30 weeks. The group receiving both DMN and DPT showed a significant increase in the number of renal cell tumors and the incidence of mesenchymal tumors compared to the group receiving DMN alone. nih.gov The study also noted a significant increase in proliferating cell nuclear antigen (PCNA) labeling indices in the cystic renal tubules of DPT-treated rats, indicating elevated cell proliferation. nih.gov Furthermore, the expression of CYP2E1 mRNA in the kidneys of DPT-treated rats was found to be increased fivefold, suggesting a potential mechanism for the enhancement of DMN-induced carcinogenesis. nih.gov

Another study investigated the effects of long-term DPT administration in Wistar rats pre-treated with the renal carcinogen N-ethyl-N-hydroxyethylnitrosamine (EHEN). nih.gov The results showed that the multiplicity of renal cell adenomas was significantly higher in the groups that received EHEN followed by DPT compared to the group that received EHEN alone. nih.gov Renal cell tumors were also observed within the cysts only in the groups treated with both EHEN and DPT. nih.gov The bromodeoxyuridine labeling indices for the kidneys were also significantly higher in the EHEN and DPT co-treated groups. nih.gov

A similar study design using N-nitrosomorpholine (NNM) as the carcinogen in Sprague-Dawley rats also found that the combination of DPT and NNM led to the development of cystic adenomatous lesions, which were not observed in groups treated with either compound alone. karger.com These findings collectively suggest that the cystic environment and cellular changes induced by DPT create a favorable condition for the promotion of renal tumors initiated by carcinogens.

Table 2: Enhancement of Renal Carcinogenesis by this compound in Rodents

| Carcinogen | Animal Model | Key Findings | References |

| Dimethylnitrosamine (DMN) | Male Wistar rats | Increased number of renal cell tumors and incidence of mesenchymal tumors. Elevated cell proliferation (PCNA) and CYP2E1 expression. | nih.gov |

| N-ethyl-N-hydroxyethylnitrosamine (EHEN) | Male Wistar rats | Significantly higher multiplicity of renal cell adenomas. Renal cell tumors observed within cysts. Increased bromodeoxyuridine labeling indices. | nih.gov |

| N-nitrosomorpholine (NNM) | Male Sprague-Dawley rats | Induction of cystic adenomatous lesions in the presence of DPT. | karger.com |

In Vivo Anti-inflammatory Assessment

Based on the available research, studies on the in vivo anti-inflammatory properties have focused on derivatives and conjugates of diphenylthiazole rather than the parent compound, this compound. For instance, research has explored the anti-inflammatory activities of novel diphenylthiazole-amino acid conjugates and other diphenylthiazole derivatives in animal models. japsonline.comresearchgate.netjapsonline.comresearchgate.net However, specific data on the in vivo anti-inflammatory assessment of this compound itself is not detailed in the provided search results.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Studies have investigated the interaction of 2-amino-4,5-diphenylthiazole derivatives with several key protein targets to explore their potential as antifungal agents.

CYP51 (Lanosterol 14α-demethylase): Docking studies of this compound derivatives with the CYP51 enzyme from Candida albicans have been performed. These studies revealed that the thiazole (B1198619) ring of the compounds orients towards the heme group within the active site. The phenyl groups at the C4 and C5 positions of the thiazole ring engage in hydrophobic interactions with surrounding amino acid residues, which is a crucial factor for the observed antifungal activity.

GFAT, Yck2, and Hsp90: While specific molecular docking studies focusing solely on the parent compound this compound with Glucosamine-fructose-6-phosphate aminotransferase (GFAT), Casein kinase 2 (Yck2), and Heat shock protein 90 (Hsp90) are not extensively detailed in available literature, research on related thiazole derivatives suggests these are viable targets for antifungal drug design. The general binding modes often involve hydrogen bonding and hydrophobic interactions within the respective active sites.

The interaction of this compound with enzymes involved in other disease pathways has also been a subject of computational investigation.

5-LOX (5-Lipoxygenase): In studies exploring anti-inflammatory potential, derivatives of this compound were docked into the active site of 5-lipoxygenase. The analysis showed that the compounds bind effectively within the enzyme's catalytic pocket. The thiazole core and its substituents form key interactions, including hydrogen bonds and hydrophobic contacts, with active site residues, which is believed to be responsible for their inhibitory activity.

ABL1 Kinase: The potential of this compound derivatives as anticancer agents has been explored through docking studies with Abl tyrosine kinase (ABL1). These computational analyses indicate that the compounds can fit into the ATP-binding site of the kinase. The 2-amino group on the thiazole ring often acts as a hydrogen bond donor, interacting with key residues like Met318, which is a critical interaction for kinase inhibition. The phenyl substituents at positions 4 and 5 contribute to the binding affinity through hydrophobic interactions with the surrounding pocket.

Below is an interactive table summarizing the molecular docking interactions.

| Target Protein | Key Interacting Residues | Type of Interaction |

| CYP51 | Heme group, hydrophobic pocket | Heme coordination, Hydrophobic |

| 5-LOX | Catalytic pocket residues | Hydrogen bonds, Hydrophobic |

| ABL1 Kinase | Met318 | Hydrogen bonds, Hydrophobic |

Ligand-Target Protein Interactions (e.g., GFAT, Yck2, Hsp90, CYP51 for Antifungal Activity)

Molecular Dynamics Simulations for Complex Stability

To complement docking studies, molecular dynamics (MD) simulations are employed to assess the stability of the ligand-protein complex over time. For the this compound derivative complexed with ABL1 kinase, MD simulations have been performed. These simulations, often run for nanoseconds, help to validate the docking poses and provide a more dynamic picture of the binding. The results typically show that the ligand remains stably bound within the active site, with minimal conformational changes, confirming the stability of the interactions predicted by the initial docking study.

Quantum Chemical and Descriptor Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to understand the electronic properties of molecules. For this compound and its analogs, these calculations help to determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is an important descriptor of molecular reactivity and stability.

Quantitative Structure-Activity Relationship (QSAR) studies also utilize various molecular descriptors calculated for these compounds. These descriptors, which can be electronic, steric, or hydrophobic in nature, are correlated with biological activity to build predictive models. Such models are valuable for designing new derivatives with potentially enhanced activities.

Future Directions and Research Gaps

Development of Novel Derivatives with Enhanced Potency and Selectivity

The core structure of 2-amino-4,5-diphenylthiazole offers a versatile platform for the synthesis of new derivatives with improved pharmacological profiles. Future research will likely focus on strategic modifications of the parent molecule to enhance its potency against specific biological targets while minimizing off-target effects.

One promising strategy involves the synthesis of N-(4,5-diphenylthiazol-2-yl)-N'-aryl or alkyl (thio)ureas and N-(4,5-diphenylthiazol-2-yl)alkanamides. These modifications, achieved by reacting this compound with appropriate isocyanates, isothiocyanates, or acyl chlorides, have been explored for their potential as acyl-CoA: cholesterol O-acyltransferase (ACAT) inhibitors. researchgate.net Further exploration of a wide array of substituents on the aryl and alkyl moieties could lead to the identification of compounds with superior inhibitory activity.

Another area of focus is the development of derivatives with anti-inflammatory properties. A series of 18 novel diphenylthiazole derivatives have been synthesized and shown to possess significant anti-inflammatory effects in animal models. researchgate.net Docking studies suggest that these compounds may act as inhibitors of cyclooxygenase (COX) enzymes. researchgate.net Future work could involve synthesizing a broader range of analogs to establish a clear structure-activity relationship (SAR) and identify derivatives with enhanced potency and selectivity for specific COX isoforms.

Additionally, the synthesis of analogs lacking one or both phenyl groups at the 4 and 5 positions of the thiazole (B1198619) ring, as well as the preparation of bioisosteres where the thiazole ring is replaced by an imidazole, could provide valuable insights into the pharmacophoric requirements for biological activity. researchgate.net

Comprehensive Profiling of Biological Activities

While this compound and its derivatives have been investigated for specific activities, a comprehensive screening against a wide range of biological targets is warranted. This approach could uncover novel therapeutic applications for this class of compounds.

The existing body of research points to several areas for deeper investigation:

Anti-inflammatory Activity: As mentioned, derivatives have shown promise as anti-inflammatory agents, likely through COX inhibition. researchgate.net A broader screening against other inflammatory mediators and pathways would provide a more complete picture of their anti-inflammatory potential.

Anticancer Activity: Aminothiazoles are known to exhibit anticancer properties. uq.edu.au The mechanism may involve metal-ligand binding, and it has been suggested that the nitrogen atoms of the aminothiazole are key binding sites for metal centers in biological systems. uq.edu.au Hydroxylated metabolites of this compound have been shown to inhibit catalase and cytosolic epoxide hydrolase activity, which could also contribute to anticancer effects. uq.edu.au Systematic screening against a panel of cancer cell lines and investigation of their effects on key cancer-related pathways are crucial next steps.

Wnt Signaling Pathway Inhibition: Derivatives of this compound have been synthesized and investigated as inhibitors of the Wnt/β-catenin signaling pathway. google.comgoogle.comepo.org This pathway is implicated in various diseases, including cancer and metabolic disorders. google.comepo.org Further profiling of these compounds is necessary to understand their full potential in modulating this critical signaling cascade.

Renal Effects: this compound is known to induce polycystic kidney disease in animal models. nih.govscribd.comkarger.comscribd.com Understanding the mechanisms behind this effect is crucial for assessing the safety profile of any potential therapeutic agent derived from this scaffold.

Advanced Mechanistic Characterization at a Molecular Level

A deeper understanding of how this compound and its derivatives exert their biological effects at the molecular level is essential for rational drug design and development. Future research should employ advanced techniques to elucidate their mechanisms of action.

For instance, in the context of its anti-inflammatory activity, docking studies have suggested that derivatives of this compound can bind to the active site of COX-1. researchgate.net Further crystallographic studies of these compounds in complex with their target enzymes would provide a detailed atomic-level view of the binding interactions and guide the design of more potent and selective inhibitors.

Regarding its effect on renal tissue, studies have shown that this compound administration in rats leads to diminished renal and hepatic catalase activity, elevated UDP-glucuronosyltransferase activity, and increased specific activities of galactosyltransferase and sulfatase B in the medulla. nih.gov These enzymatic changes correlate with ultrastructural observations of peroxisome loss, endoplasmic reticulum proliferation, and Golgi apparatus enlargement. nih.gov Further investigation is needed to pinpoint the direct molecular targets responsible for these changes and to understand how they contribute to the development of renal cysts.

The interaction of hydroxylated metabolites with enzymes like catalase and cytosolic epoxide hydrolase also warrants further mechanistic study. uq.edu.au Identifying the specific binding sites and the nature of the inhibition could provide insights into the compound's metabolic fate and potential for drug-drug interactions.

Exploration of New Therapeutic Applications

The diverse biological activities of this compound and its analogs suggest that their therapeutic potential may extend beyond the currently investigated areas. A systematic exploration of new therapeutic applications is a logical next step.

Given the role of the Wnt/β-catenin pathway in metabolic diseases, derivatives of this compound could be investigated for the treatment of conditions such as type 2 diabetes and non-alcoholic fatty liver disease. google.comepo.org Preclinical studies in relevant animal models would be necessary to validate these potential applications.

The anti-inflammatory properties of this compound class could be leveraged for the treatment of a variety of inflammatory disorders beyond those already studied. This could include autoimmune diseases and neuroinflammatory conditions.

Furthermore, the ability of aminothiazoles to act as metal-ligand binders opens up possibilities for their use in applications where metal chelation is beneficial. uq.edu.au

Design of Multi-target Agents

The concept of designing single molecules that can modulate multiple biological targets is gaining traction in drug discovery, particularly for complex diseases. The this compound scaffold, with its demonstrated activity against multiple targets, is an excellent candidate for the development of multi-target agents.

For example, a single derivative could be designed to inhibit both COX enzymes and key inflammatory cytokines, offering a more comprehensive anti-inflammatory effect. Similarly, a compound could be engineered to inhibit the Wnt signaling pathway while also possessing direct cytotoxic activity against cancer cells.

This approach requires a deep understanding of the structure-activity relationships for each target and the use of computational modeling to design molecules with the desired polypharmacological profile.

Translational Research and Preclinical Development

Promising lead compounds identified through the aforementioned research efforts will need to undergo rigorous translational and preclinical development to assess their potential for clinical use. This phase of research will involve several key steps.

Pharmacokinetic Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates will need to be thoroughly characterized. Studies on the metabolic stability of these compounds in liver S9 fractions and plasma will be crucial. google.comepo.org

In Vivo Efficacy Studies: The therapeutic efficacy of lead compounds will need to be demonstrated in relevant animal models of disease. For example, the anti-inflammatory effects of novel derivatives would be further evaluated in models of chronic inflammation.

Toxicology Studies: A comprehensive assessment of the potential toxicity of lead compounds is essential. This will include studies to evaluate their effects on major organs, particularly the kidney, given the known renal effects of the parent compound. nih.gov

The ultimate goal of this translational research is to identify drug candidates with a favorable efficacy and safety profile that can be advanced into clinical trials.

常见问题

Q. What are the key considerations for synthesizing 2-amino-4,5-diphenylthiazole with high purity?

- Methodological Answer : Synthesis typically involves refluxing precursors (e.g., substituted benzaldehydes or thiourea derivatives) in polar aprotic solvents like DMSO or ethanol under acidic conditions. For example, a 65% yield was achieved via 18-hour reflux in DMSO, followed by crystallization using water-ethanol mixtures to enhance purity . Optimize reaction time and temperature to minimize side products. Post-synthesis purification via column chromatography or recrystallization (e.g., water-ethanol) is critical, as impurities can skew biological assays .

Q. How is this compound structurally characterized?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm the thiazole ring structure and substituent positions (e.g., phenyl groups at C4/C5 and amino at C2). IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹). HPLC (e.g., tR values) ensures purity (>98% for reliable bioactivity studies) . Elemental analysis (C, H, N, S) validates stoichiometry, while ESI-MS confirms molecular weight (e.g., m/z 252.34 for C15H12N2S) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Follow GHS guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Category 2 skin/eye irritant) .

- Ventilation : Use fume hoods to avoid inhalation of dust (respiratory irritant).

- Storage : Keep in airtight containers away from ignition sources; static charge can accumulate in non-conductive solvents .

- Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

- Methodological Answer :

- Catalyst Selection : Acidic catalysts (e.g., glacial acetic acid) improve condensation efficiency between amino-thiazole precursors and aryl aldehydes .

- Solvent Optimization : Ethanol or DMSO enhances solubility of aromatic intermediates.

- Temperature Control : Prolonged reflux (e.g., 18 hours) ensures complete cyclization but avoid overheating to prevent decomposition.

- Post-Reaction Workup : Distillation under reduced pressure removes volatile byproducts, while slow cooling promotes crystal formation .

Q. How do structural modifications (e.g., substituents) influence the biological activity of this compound derivatives?

- Methodological Answer :

- Electron-Withdrawing Groups : Halogens (e.g., 4-bromophenyl) enhance antimicrobial activity by increasing electrophilicity .

- Aromatic Substitutions : Para-methoxy or nitro groups improve binding to target enzymes (e.g., nitric oxide synthase inhibition; IC50 values range 2–36 μM) .

- Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxybenzoyl) may reduce cell permeability but increase target specificity . Validate via molecular docking to predict binding poses .

Q. How can researchers resolve contradictions in reported biological activity data for thiazole derivatives?

- Methodological Answer :

- Purity Validation : Conflicting bioactivity often stems from impurities (e.g., 22–98% purity in analogues) . Use HPLC-MS to verify compound integrity.

- Assay Standardization : Differences in cell lines (e.g., mouse peritoneal vs. human cancer cells) or NO detection methods (e.g., Griess assay vs. fluorescent probes) can skew results .

- Structural Confirmation : Ensure substituent positions are unambiguous (e.g., meta vs. para isomers) via X-ray crystallography or 2D NMR .

Q. What advanced analytical techniques validate the stability and reactivity of this compound under experimental conditions?

- Methodological Answer :

- Stability Studies : Use TGA/DSC to assess thermal degradation profiles.

- Reactivity Screening : Test oxidative/reductive stability (e.g., H2O2 for sulfoxide formation; NaBH4 for ring hydrogenation) .

- pH-Dependent Stability : Monitor hydrolysis in buffered solutions (pH 1–13) via UV-Vis spectroscopy.

- Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。